Journal Name:EES Catalysis
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Capture and Electrochemical Reduction of CO2 Using Molten Alkali Metal Borates
EES Catalysis ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acssuschemeng.3c00451
Molten alkali metal borates are a class of molten salts that have recently shown promise as high-temperature sorbents for capture of CO2 and other acid gases. Thermal swing systems based on molten borates have demonstrated CO2 capture capacities greater than those of amines, enabling efficient recovery of high-temperature heat in flue gas without practical concerns commonly associated with solid sorbents at these temperatures. In this work, we exploited generation of carbonates upon CO2 capture by borates to enable their use as electrolytic media for carbon nanotube (CNT) synthesis by CO2 splitting. Here, we report the conditions necessary to synthesize valuable multiwalled CNTs by CO2 capture and conversion as a sustainable alternative to conventional carbon-intensive CNT synthesis techniques. Effects of cathode materials and operating conditions are quantified in sodium lithium borate, achieving significantly higher CO2 uptake capacities than alkali metal carbonate salts for conversion of CO2 into CNTs in the 550–650 °C range.
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Catalytic Alkali and Transition Metal Cations to Produce Low-Emission Hydrogen from Methane Pyrolysis
EES Catalysis ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acssuschemeng.3c02384
Methane pyrolysis provides an opportunity to utilize abundant fossil fuel resources to produce high quantities of hydrogen with low CO2 emissions. Using a catalytic molten salt bubble column for this reaction is a promising method to reduce the reactor temperature without deactivating the catalyst, producing a separable solid carbon byproduct. Some transition metal chlorides have been examined in recent literature, but there is information lacking as to what properties of the active metal make good catalysts. We show here that the Lewis acidity of the transition metal cation plays a large role in the overall hydrogen production of the melt, with CrCl2 being the most active. Additionally, low-cost salts such as MgCl2 and CaCl2 are moderately catalytic, and catalysis is improved with increasing concentration in the molten solution. Combining the findings of which cationic properties result in a good catalyst offers insight into how the molten salt can be designed to operate for large-scale pyrolysis.
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Near-Infrared Plasmon-Driven Nitrogen Photofixation Achieved by Assembling Size-Controllable Gold Nanoparticles on TiO2 Nanocavity Arrays
EES Catalysis ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acssuschemeng.2c07086
Solar-driven reduction of nitrogen (N2) to ammonia (NH3) offers an alternative carbon-free strategy toward cleaner and more sustainable NH3 production compared with the traditional Haber–Bosch process. However, the photofixation of N2 by low photonic-energy near-infrared (NIR) light still represents a huge challenge. Here, we design an Au/TiO2 hybrid plasmonic system via a solid-state dewetting process to arrange Au nanoparticles uniformly on ordered ultrathin TiO2 nanocavity arrays based on the anodic TiO2 templates, in which the tailored gold nanoparticle arrays serve as the mediator to guarantee NIR light harvesting and energy transfer. The oxidized layer of Ti is rich in oxygen vacancies produced simultaneously in solid-state-dewetting process which facilitates the adsorption and activation of N2 molecules. The charge transfer and N2 reduction reaction are driven in a tandem pathway, leading to an ammonia evaluation rate of 10.1 nmol cm–2 h–1 under NIR irradiation, while the photocatalytic performance shows no obvious decay after a cycle test. Briefly, the NIR-responsive Au/TiO2 plasmonic photocatalyst system opens a new insight to achieve a better utilization of solar energy for photocatalytic nitrogen fixation.
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High-Performance Recyclable and Malleable Epoxy Resin with Vanillin-Based Hyperbranched Epoxy Resin Containing Dual Dynamic Bonds
EES Catalysis ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1021/acssuschemeng.3c01337
Dynamic covalent polymer networks represent new opportunities in the design of sustainable epoxy resins due to their excellent malleability and reprocessability; however, the adaptable network is usually accompanied by low glass transition temperature, poor creep resistance, and mechanical brittleness. Herein, we demonstrate a vanillin-based hyperbranched epoxy resin (VEHBP) containing disulfide and imine dynamic covalent bonds for recyclable and malleable epoxy resin with high glass transition temperature (Tg), significantly improved creep resistance, and mechanical properties. The dynamic covalent epoxy resin containing 5%VEHBP exhibited a high glass transition temperature of 175 °C and a creep temperature of 130 °C and a 34.1, 19.7, and 173.3% increase in tensile strength, storage modulus, and tensile toughness respectively, compared with the neat resin. Meanwhile, the hyperbranched topological structure of VEHBP complemented by dual dynamic bonds endowed these materials with excellent self-healing ability, reprocessability, and degradability, which represents an important step toward the design and fabrication of high-performance epoxy covalent adaptable networks.
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Coproduction of Bioelectricity and Acetoin by Unbalanced Fermentation of Glycerol in Shewanella oneidensis Based on a Genome-Scale Metabolic Network
EES Catalysis ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acssuschemeng.3c01724
Unbalanced fermentation is a promising innovative strategy for biotechnological production processes. Guided by the genome-scale metabolic network iLJ1162, the central carbon metabolism was rewired to enhance the synthesis of (3R)-acetoin and link it to establish efficient extracellular electron transfer through unbalanced fermentation in Shewanella oneidensis. We first successfully constructed an engineered strain using glycerol as the sole carbon source to coproduce (3R)-acetoin and bioelectricity. Key engineering targets for (3R)-acetoin synthesis and bioelectricity were predicted by iLJ1162, including the glycolysis module (gapA and pgk), the serine bypass module (glyA, serA, serB, and serC), and the pyruvate fermentation module (fdh). As a result, we discovered that the serB gene was conducive to the production of bioelectricity (35.91 ± 1.04 mW m–2), and serC promoted the synthesis of (3R)-acetoin (213.5 ± 6.07 mg L–1) in the serine bypass module. However, the low power output capacity became the bottleneck, limiting the acetoin yield. To further balance the reducing force, we developed functional electrodes composed of carbon nanotubes and graphene oxide, as well as electron shuttles for improving electricity generation. The power density and the titer of (3R)-acetoin, respectively, reached up to 149.72 ± 2.72 mW m–2 and 313.61 ± 5.48 mg L–1, which were 5.08 and 1.00 times higher than in the control. The optical purity of the resulting (3R)-acetoin surpassed 90%. This study provides a new paradigm for achieving the “balance” between high value-added products with low reducibility and electricity production in unbalanced fermentation while boosting the titer of products based on model guidance.
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Processing Plastic Wastes into Value-Added Carbon Adsorbents by Sulfur-Based Solvothermal Synthesis
EES Catalysis ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1021/acssuschemeng.3c02049
Efficient strategies (degradation or recycling) for converting multifarious plastic wastes are imperative due to the resulting detriments to the environment and human life. With this in mind, the versatile and sulfur-mediated conversion of plastic wastes into value-added adsorbents is presented. The essential sulfur medium promotes the thermal polycondensation of polymer chains and leads to an impressive carbonization yield of 91%, significantly exceeding the control process without sulfur (0–12%). The final sublimation of sulfur endowed carbon materials with high porosity (SBET up to 888 cm2/g), while the attack of sulfur radicals naturally results in a high sulfur content (8.66–12.08%) of the carbon framework. Interestingly, the polar interactions (CO2 with sulfoxides, sulfones, and sulfonic) ensured the S-doped carbon good performance in CO2 adsorption (up to 4.6 mmol/g at 273 K), while the coordinating role of the sulfide group contributed to the heavy metal adsorption [removal efficiency of 99.5% for Pb(II) and 99.8% for Cd(II)].
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Dual-Defect Abundant Graphitic Carbon Nitride for Efficient Photocatalytic Nicotinamide Cofactor Regeneration
EES Catalysis ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1021/acssuschemeng.3c00361
Photocatalytic regeneration of valuable cofactors by using sunlight has emerged as a promising strategy for biosynthesis and pharmaceutical manufacturing. Graphitic carbon nitride (g-C3N4) is very suitable for photocatalytic nicotinamide cofactor regeneration since it is metal-free, visible-light responsive and has strong binding with nicotinamide cofactor. However, its great potential is hindered by some intrinsic drawbacks such as low visible absorption, fast electron/hole recombination, and limited active sites. Here, we demonstrate dual-defect g-C3N4 (DDCN) with controllable defects of nitrogen vacancies and cyano groups for efficient photocatalytic cofactor regeneration via a KOH-assisted thermal polymerization by using urea as a precursor. Although DDCN is widely used for other photocatalytic applications such as organic degradation and hydrogen peroxide production, this work is original in its application to photocatalytic cofactor regeneration. Material characterizations confirm the successful introduction of nitrogen vacancies and cyano groups. Measurements of nicotinamide-cofactor generation show that the DDCN samples assisted with 0.1 g and 0.01 g KOH are 3.0 and 2.5 times that of pristine g-C3N4 in terms of nicotinamide cofactor yield, respectively. The high yields are attributed to the synergetic effect of both enhanced light absorption and improved charge separation, achieved through the introduction of energy levels and trap states via dual defects. This work provides a green, energy-saving, and promising strategy for nicotinamide cofactor regeneration and would promote its application in biosynthesis and drug manufacturing.
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High-Performance Electrocatalytic CO2 Reduction for CO Generation Using Hydrophobic Porous Carbon Supported Au
EES Catalysis ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acssuschemeng.3c02291
Electrocatalytically reducing gaseous CO2 to high value-added chemical fuels is an ideal method to address energy and environmental issues. To achieve high Faradic efficiency (FE) of specific products with high current density for the CO2 reduction reaction (CO2RR), it is crucial to design suitable electrocatalysts to understand the relationship of structure and performance. Herein, we synthesized a hydrophobic porous carbon scaffold loaded with Au nanoparticles to explore the effect of the porous structure on CO2RR performance. As high as 92% FE of CO is achieved over the optimized 20%Au/FPC-800 electrocatalyst within the applied potential range of −0.7 to −1.1 V versus RHE, and its current density toward CO2RR is also much larger than that of other three electrocatalysts for comparison. Based on the characterization of CO2 adsorption/desorption, Tafel slope, electrochemical impedance spectroscopy (EIS), and in situ attenuated total reflection-surface-enhanced infrared absorption spectroscopy (ATR-SEIRAS) analysis, it is proposed that the hydrophobic porous structure favors CO2 storage, which can enhance the mass transfer of low-soluble CO2 molecules to the electrocatalyst interface during CO2RR. Our findings provide a strategy for achieving high FE of converting CO2 to generate a CO product with a high current density.
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Novel Fluid Ionic Liquid Composites with Self-Assembled Porosity and Chemical Sites for Facilitating CO2 Separation
EES Catalysis ( IF 0 ) Pub Date: 2023-07-23 , DOI: 10.1021/acssuschemeng.3c02618
Porous ionic liquid (IL) composites, such as impregnated, encapsulated, and porous ILs, are widely used for CO2 capture. However, IL-based adsorbents generally have relatively low IL loading, which cannot fully exploit the unique advantages of ILs. Porous ILs with high IL loading over 90 wt % had high viscosity affecting mass transfer. Therefore, how to simultaneously avoid high viscosity and improve the CO2 absorption rate and IL loadings is of great significant. Herein, a novel fluid IL composite with self-assembled porosity and chemical sites was originally proposed for the CO2 separation. It was prepared by introducing amino-acid IL (AAIL) [N2222][Gly] as the dispersing phase, the mixture of [Emim][Tf2N] (IL1) and [HDBU][Im] (IL2) as the continuous phase, and silica H-20 as the emulsifier, which was named AAIL-H20-IL1/IL2. The results demonstrated that an excellent CO2 capacity of 2.30 mmolCO2/g-sorbent was obtained (313 K/1 bar) with the highest IL loading of 98 wt % among the state-of-the-art value. Meanwhile, micro droplets and porous structures can effectively increase the CO2 absorption rate. The superior CO2 capacity was deduced by the chemisorption of [N2222][Gly] and [HDBU][Im] revealed by in situ FTIR and DFT calculation. In general, this work proposes a pioneer strategy to prepare fluid porous IL composites with ultrahigh IL loading for facilitating CO2 separation.
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Gold-Catalyzed Oxidative Transformation of Free Sugars into Biobased Platform Molecules
EES Catalysis ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acssuschemeng.3c00975
Due to their easy conversion into high-added value products, sugar lactones and their derivatives are very attractive biobased platform molecules. Yet, conventional transformation of free sugars into such activated compounds is not so handy: a multistep procedure requiring protection/oxidation/lactonization-esterification/deprotection is often necessary. We report herein a procedure allowing one to rapidly and efficiently form lactones/esters directly from free sugars under mild conditions, catalyzed with a small amount (0.36 mol %) of recyclable gold nanocatalyst under oxygen atmosphere. The conditions were optimized using galactose as a model, quantitatively and selectively affording 1,4-galactonolactone in 2 h at room temperature. The procedure was then successfully applied to a variety of hexoses and pentoses leading to excellent conversion (>86%). Due to the equilibrium between lactone regioisomers and ester forms, a mixture of 1,4-lactone, 1,5-lactone and methyl ester can be generally obtained depending on the sugar series. A subsequent reaction of the crudes with benzylamine leads to a total conversion of lactones/esters into corresponding amides, confirming the efficiency of the procedure and paving the way to a one-pot transformation of free sugars into high added value sugar-based derivatives. Based on NMR and ESR analyses, a mechanism of the reaction involving CH3O• radical species seems to be taking shape.
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